Hexahydro-1,5-methanopentalene-2,6-dione
Description
Hexahydro-1,5-methanopentalene-2,6-dione is a bicyclic diketone characterized by a bridged carbon framework with two ketone groups at positions 2 and 4. Its structure combines cyclohexane and pentalene moieties, resulting in unique steric and electronic properties.
Properties
CAS No. |
61009-93-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
tricyclo[4.2.1.03,7]nonane-4,8-dione |
InChI |
InChI=1S/C9H10O2/c10-7-3-4-1-5-2-6(7)8(4)9(5)11/h4-6,8H,1-3H2 |
InChI Key |
CMKUZHLDWINKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C(C1CC3=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,5-methanopentalene-2,6-dione typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with specific reagents can lead to the formation of the desired bicyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,5-methanopentalene-2,6-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diketones, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
Hexahydro-1,5-methanopentalene-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexahydro-1,5-methanopentalene-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Rigidity: this compound’s bridged bicyclic system imposes significant steric constraints compared to planar aromatic analogs like benzoacridine-5,6-dione. This rigidity may limit its participation in π-π stacking interactions but enhance stability in harsh conditions .
Reactivity: Benzoacridine-5,6-dione derivatives form via competitive nucleophilic pathways involving aryl amines, as seen in the synthesis of benzo[h]quinoline-5,6-diones . In contrast, this compound’s aliphatic ketones are less electrophilic, favoring hydrogenation or alkylation reactions.
Biological Activity: Ergost-25-ene-3,6-dione (a steroidal diketone) exhibits superior binding affinity to breast cancer targets compared to synthetic drugs like doxorubicin .
Synthetic Utility: Naphthoquinones are widely used in redox-active materials due to their conjugated diketone systems . This compound’s non-conjugated ketones may instead serve as precursors for polycyclic ethers or cage compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
